molecular formula C10H4Cl2O3 B1297858 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 64481-10-3

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1297858
Key on ui cas rn: 64481-10-3
M. Wt: 243.04 g/mol
InChI Key: IHCCHRKNCOFDAJ-UHFFFAOYSA-N
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Patent
US04320133

Procedure details

15 g of 6,8-dichlorochromon-3-aldehyde, 5.43 g of hydroxylamine hydrochloride, 7.55 g of sodium formamide and 100 ml of formic acid are mixed at room temperature and refluxed for 4 hours. After a further 18 hours at room temperature, the precipitate is separated and the filtrate is poured into 1 l of water. The resulting precipitate is filtered off and washed twice with water and twice with ethanol to obtain the heading compound, m.p. 150°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Name
sodium formamide
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=1)[O:8][CH:7]=[C:6]([CH:13]=O)[C:5]2=[O:15].Cl.NO.C([NH2:21])=O.[Na]>C(O)=O>[C:13]([C:6]1[C:5](=[O:15])[C:4]2[C:9](=[C:10]([Cl:12])[CH:11]=[C:2]([Cl:1])[CH:3]=2)[O:8][CH:7]=1)#[N:21] |f:1.2,3.4,^1:21|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C2C(C(=COC2=C(C1)Cl)C=O)=O
Name
Quantity
5.43 g
Type
reactant
Smiles
Cl.NO
Name
sodium formamide
Quantity
7.55 g
Type
reactant
Smiles
C(=O)N.[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the precipitate is separated
ADDITION
Type
ADDITION
Details
the filtrate is poured into 1 l of water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed twice with water and twice with ethanol
CUSTOM
Type
CUSTOM
Details
to obtain the heading compound, m.p. 150°

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(#N)C1=COC2=C(C=C(C=C2C1=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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